molecular formula C7H9N3O4S B171082 2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid CAS No. 150215-30-8

2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid

Cat. No.: B171082
CAS No.: 150215-30-8
M. Wt: 231.23 g/mol
InChI Key: LAGDTVXMWKMYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid is a chemical compound with the molecular formula C7H9N3O4S It is known for its unique structure, which includes a thiadiazole ring, an ethoxycarbonylamino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid typically involves the reaction of ethyl chloroformate with 3-amino-5-methylthio-1,2,4-thiadiazole . The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine, to yield the desired product. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The ethoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated derivatives of the thiadiazole ring.

Scientific Research Applications

2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The ethoxycarbonylamino group may enhance the compound’s binding affinity to its targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl)acetic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

150215-30-8

Molecular Formula

C7H9N3O4S

Molecular Weight

231.23 g/mol

IUPAC Name

2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid

InChI

InChI=1S/C7H9N3O4S/c1-2-14-7(13)9-6-8-4(10-15-6)3-5(11)12/h2-3H2,1H3,(H,11,12)(H,8,9,10,13)

InChI Key

LAGDTVXMWKMYSS-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=NC(=NS1)CC(=O)O

Canonical SMILES

CCOC(=O)NC1=NC(=NS1)CC(=O)O

Origin of Product

United States

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